molecular formula C11H14Cl2N4O B6193873 6-(2-aminoethyl)-2-(pyridin-3-yl)-3,4-dihydropyrimidin-4-one dihydrochloride CAS No. 2680531-27-3

6-(2-aminoethyl)-2-(pyridin-3-yl)-3,4-dihydropyrimidin-4-one dihydrochloride

Cat. No.: B6193873
CAS No.: 2680531-27-3
M. Wt: 289.2
InChI Key:
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Description

6-(2-aminoethyl)-2-(pyridin-3-yl)-3,4-dihydropyrimidin-4-one dihydrochloride is a synthetic organic compound that belongs to the class of pyridinium salts These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-aminoethyl)-2-(pyridin-3-yl)-3,4-dihydropyrimidin-4-one dihydrochloride typically involves a multi-step process. One common method includes the condensation of 2-aminopyridine with ethyl acetoacetate, followed by cyclization and subsequent reduction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(2-aminoethyl)-2-(pyridin-3-yl)-3,4-dihydropyrimidin-4-one dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the dihydropyrimidinone moiety to a fully saturated pyrimidine ring.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 6-(2-aminoethyl)-2-(pyridin-3-yl)-3,4-dihydropyrimidin-4-one dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its ability to interact with biological targets, making it a candidate for further investigation in drug development.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets suggests it could be developed into a drug for treating various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for creating advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of 6-(2-aminoethyl)-2-(pyridin-3-yl)-3,4-dihydropyrimidin-4-one dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-aminoethyl)-2-(pyridin-2-yl)-3,4-dihydropyrimidin-4-one dihydrochloride
  • 6-(2-aminoethyl)-2-(pyridin-4-yl)-3,4-dihydropyrimidin-4-one dihydrochloride
  • 6-(2-aminoethyl)-2-(pyridin-3-yl)-3,4-dihydropyrimidin-2-one dihydrochloride

Uniqueness

The uniqueness of 6-(2-aminoethyl)-2-(pyridin-3-yl)-3,4-dihydropyrimidin-4-one dihydrochloride lies in its specific substitution pattern on the pyridine ring and the dihydropyrimidinone moiety

Properties

CAS No.

2680531-27-3

Molecular Formula

C11H14Cl2N4O

Molecular Weight

289.2

Purity

95

Origin of Product

United States

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